5-(3,4-difluorophenyl)-1H-pyrazole

Medicinal Chemistry Physicochemical Properties Drug Design

Procure 5-(3,4-difluorophenyl)-1H-pyrazole as the non-negotiable core for isoform-selective kinase inhibitors, next-gen antibiotics, and CNS drug candidates. The 3,4-difluoro substitution imparts a unique electronic and steric profile critical for achieving 24-fold Akt1/Akt2 selectivity, sub-µg/mL anti-MRSA potency, and BCS Class I oral bioavailability. Substituting with 2,4-difluorophenyl or non-fluorinated analogs alters LogP, pKa, and binding geometry, failing to replicate these precise molecular interactions required in advanced SAR-driven programs.

Molecular Formula C9H6F2N2
Molecular Weight 180.15 g/mol
CAS No. 474707-69-2
Cat. No. B3037192
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(3,4-difluorophenyl)-1H-pyrazole
CAS474707-69-2
Molecular FormulaC9H6F2N2
Molecular Weight180.15 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C2=CC=NN2)F)F
InChIInChI=1S/C9H6F2N2/c10-7-2-1-6(5-8(7)11)9-3-4-12-13-9/h1-5H,(H,12,13)
InChIKeyJCDZUGMQQWZARW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(3,4-Difluorophenyl)-1H-pyrazole (CAS 474707-69-2): Chemical Properties and Procurement Baseline


5-(3,4-Difluorophenyl)-1H-pyrazole is a fluorinated aromatic heterocycle with the molecular formula C9H6F2N2 and a molecular weight of 180.15 g/mol . It is characterized by a pyrazole ring directly linked to a 3,4-difluorophenyl group, a structural motif employed to fine-tune physicochemical properties in medicinal chemistry . This compound is primarily utilized as a versatile building block and key synthetic intermediate in the development of more complex bioactive molecules, particularly kinase inhibitors and receptor antagonists [1][2]. Its high purity and well-defined chemical properties are critical for ensuring reproducibility in research applications, especially in structure-activity relationship (SAR) studies for fluorinated heterocycles [3].

Why Generic 5-(3,4-Difluorophenyl)-1H-pyrazole Substitution Fails in Research Procurement


The term 'generic' in the context of a building block like 5-(3,4-difluorophenyl)-1H-pyrazole is misleading. While other fluorophenyl pyrazole isomers or non-fluorinated analogs exist, they are not interchangeable. The precise substitution pattern on the phenyl ring—specifically the 3,4-difluoro arrangement—imparts a distinct electronic profile and molecular geometry that is critical for target engagement and metabolic stability [1][2]. Substituting with a 2,4-difluorophenyl or a 4-fluorophenyl analog will alter the compound's LogP, pKa, and steric interactions, leading to significant and often unpredictable changes in the potency, selectivity, and pharmacokinetic properties of the final drug candidate [3]. The evidence below demonstrates that the 3,4-difluorophenyl-pyrazole motif is a privileged structure that enables specific, quantifiable advantages in advanced drug discovery programs, making it a non-negotiable component in certain synthetic routes.

Quantitative Evidence for Selecting 5-(3,4-Difluorophenyl)-1H-pyrazole in Drug Discovery


Differentiation via Electronic Profile and Lipophilicity (LogP) of the 3,4-Difluorophenyl Motif

The 3,4-difluorophenyl substituent confers a specific lipophilicity profile that differentiates it from other regioisomers and non-fluorinated analogs. For the target compound, the calculated LogP is 2.60 [1]. In contrast, a derivative with a non-fluorinated phenyl ring would have a lower LogP, impacting membrane permeability and metabolic stability. A direct comparison of the 3,4-difluorophenyl versus the 2,4-difluorophenyl isomer is not provided as a single LogP value, but their distinct substitution patterns lead to different molecular interactions and biological outcomes, as demonstrated in antimicrobial SAR studies [2].

Medicinal Chemistry Physicochemical Properties Drug Design

Enabling Potent Antibacterial Activity Against Drug-Resistant Strains (MIC)

Derivatives synthesized from the 5-(3,4-difluorophenyl)-1H-pyrazole core demonstrate potent antibacterial activity, with structure-activity relationship (SAR) studies highlighting the importance of the 3,4-difluoro substitution. A series of hydrazone derivatives based on the 3-(3,4-difluorophenyl)-1H-pyrazole scaffold achieved MIC values as low as 0.78 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA) and Acinetobacter baumannii [1]. This is a quantifiable improvement over many standard antibiotics and highlights the unique value of this specific core in generating novel antimicrobial agents.

Antibacterial MRSA Drug Resistance

Driving Kinase Selectivity: A 24-Fold Improvement in Akt1 vs. Akt2 Selectivity

The 3,4-difluorophenyl-pyrazole motif is a key component in the highly selective Akt inhibitor, Hu7691. While the parent compound 5-(3,4-difluorophenyl)-1H-pyrazole is the starting material for more complex syntheses, the final drug candidate demonstrates the motif's capacity for enabling exceptional selectivity. Hu7691 achieved a 24-fold selectivity for Akt1 over Akt2, a crucial differentiation that reduces dose-limiting cutaneous toxicity . In contrast, earlier lead compounds lacking this optimized motif (e.g., compound 1) exhibited high Akt2 inhibition and high toxicity against HaCaT keratinocytes .

Kinase Inhibitor Selectivity Cancer

Superior Aqueous Solubility and Permeability: Enabling BCS Class I Classification

The 5-(3,4-difluorophenyl)-1H-pyrazole core was integral to the development of EST64454, a clinical candidate σ1 receptor antagonist for pain management. The final compound, 9k (EST64454), which incorporates the 1-(3,4-difluorophenyl)-1H-pyrazole motif, exhibited outstanding aqueous solubility and high permeability in Caco-2 cells, qualifying it as a Biopharmaceutics Classification System (BCS) Class I compound [1]. While direct comparator data for solubility is not provided, achieving BCS Class I status is a highly desirable and quantifiable outcome in drug development, indicating excellent oral absorption potential. This contrasts with many poorly soluble pyrazole-based leads that fail to progress beyond early discovery.

ADME Solubility Oral Bioavailability

High Metabolic Stability Across Species

Compounds derived from the 5-(3,4-difluorophenyl)-1H-pyrazole core exhibit high metabolic stability, a critical parameter for achieving sustained drug exposure in vivo. The clinical candidate EST64454, which contains this core, showed 'high metabolic stability in all species' [1]. This is a key advantage over unoptimized pyrazoles, which are often susceptible to rapid metabolism, such as N-glucuronidation [2]. For context, a typical metabolic stability benchmark in human liver microsomes might show >50% of the parent compound remaining after 60 minutes, whereas unstable analogs may show >80% degradation [3].

ADME Metabolic Stability Pharmacokinetics

Key Research and Industrial Application Scenarios for 5-(3,4-Difluorophenyl)-1H-pyrazole


Synthesis of Isoform-Selective Kinase Inhibitors for Oncology

Procure 5-(3,4-difluorophenyl)-1H-pyrazole as a critical building block for the synthesis of next-generation, isoform-selective kinase inhibitors. The unique electronic and steric properties of this core were essential in developing Hu7691, an Akt inhibitor that achieved a 24-fold selectivity for Akt1 over Akt2, thereby mitigating dose-limiting cutaneous toxicity. Using a non-fluorinated or differently substituted pyrazole analog will fail to replicate the necessary molecular interactions for this selectivity window .

Development of Novel Antibiotics Against Multidrug-Resistant (MDR) Pathogens

This compound is a validated starting material for creating novel antibiotics with potent activity against high-priority Gram-positive and Gram-negative bacteria. Derivatives built on this core have demonstrated MIC values as low as 0.78 µg/mL against MRSA and A. baumannii. This level of potency is a direct result of the specific 3,4-difluorophenyl substitution pattern, making it a high-value procurement item for antimicrobial drug discovery programs [1].

Design of CNS-Penetrant Drug Candidates with Favorable ADME

For central nervous system (CNS) and other drug targets requiring high oral bioavailability, the 5-(3,4-difluorophenyl)-1H-pyrazole core is an ideal starting point. Its specific lipophilicity (LogP = 2.60) and capacity for generating BCS Class I candidates (as demonstrated by EST64454) directly address the challenges of poor solubility and membrane permeability. This scaffold enables the creation of drug candidates with high metabolic stability and predictable pharmacokinetic profiles, reducing the risk of clinical failure due to ADME liabilities [2][3].

Structure-Activity Relationship (SAR) Studies for Fluorinated Heterocycles

Utilize 5-(3,4-difluorophenyl)-1H-pyrazole as a benchmark compound in systematic SAR campaigns to understand the impact of fluorine substitution on target binding, lipophilicity, and metabolic stability. By comparing the biological and physicochemical data of derivatives of this core against its 2,4-difluorophenyl or non-fluorinated analogs, research teams can generate high-quality, quantitative data to guide lead optimization efforts [4].

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